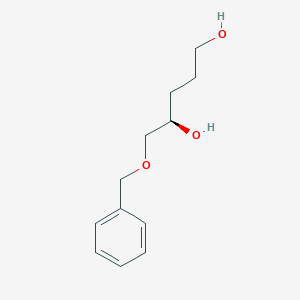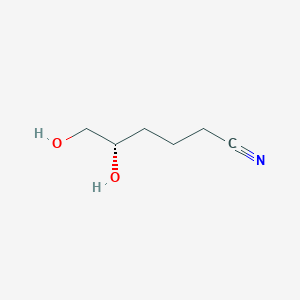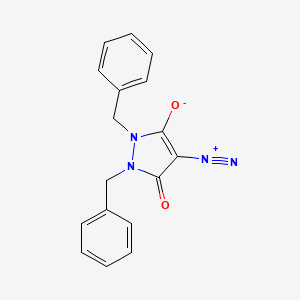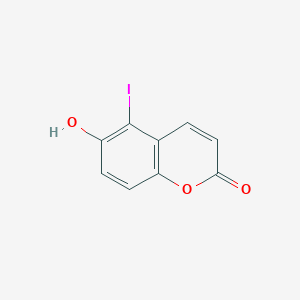
4-Amino-2-chloro-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-chloro-6-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group, a chlorine atom, and a methoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-6-methoxyphenol can be achieved through several methods. One common approach involves the nitration of 2-chloro-6-methoxyphenol followed by reduction to introduce the amino group. The reaction conditions typically involve the use of concentrated nitric acid for nitration and a reducing agent such as iron powder or tin chloride for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of catalytic hydrogenation can be employed to reduce the nitro group to an amino group under controlled conditions. This method offers higher yields and better control over the reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-chloro-6-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as nitro, sulfonic acid, or halogen atoms.
Applications De Recherche Scientifique
4-Amino-2-chloro-6-methoxyphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-2-chloro-6-methoxyphenol involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the chlorine and methoxy groups can influence the compound’s reactivity and stability. These interactions can affect cellular processes and pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-methoxyphenol: Similar structure but lacks the chlorine atom.
2-Amino-4-chloro-6-methoxyphenol: Similar structure but with different positioning of the amino and chlorine groups.
4-Amino-2-chloro-6-nitrophenol: Contains a nitro group instead of a methoxy group.
Uniqueness
4-Amino-2-chloro-6-methoxyphenol is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the chlorine atom enhances its electrophilic character, while the methoxy group provides electron-donating effects, making it a versatile compound for various applications.
Propriétés
| 96009-71-1 | |
Formule moléculaire |
C7H8ClNO2 |
Poids moléculaire |
173.60 g/mol |
Nom IUPAC |
4-amino-2-chloro-6-methoxyphenol |
InChI |
InChI=1S/C7H8ClNO2/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3,10H,9H2,1H3 |
Clé InChI |
QMGOMKXLJMNXAC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)N)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone](/img/structure/B14353853.png)





